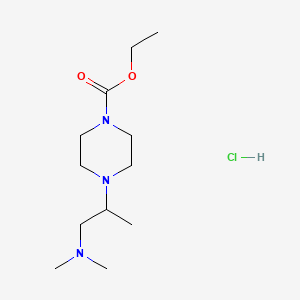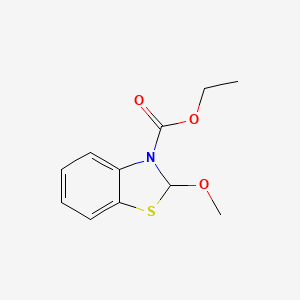![molecular formula C8H10O B14695994 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane CAS No. 24977-55-7](/img/structure/B14695994.png)
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane is a unique organic compound characterized by its complex polycyclic structure. This compound is notable for its high density and stability, making it a subject of interest in various scientific fields, including chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane typically involves the isomerization of exo-exo-tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane. This process can be catalyzed by boron trifluoride etherate or through thermal treatment. For instance, heating exo-exo-tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane with catalytic amounts of boron trifluoride etherate at 100°C for 2 hours yields this compound .
Industrial Production Methods
the methods used in laboratory settings can potentially be scaled up for industrial purposes with appropriate modifications to ensure efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane undergoes various chemical reactions, including isomerization and ring expansion. These reactions are typically catalyzed by metal complexes or occur under high-temperature conditions .
Common Reagents and Conditions
Isomerization: Catalyzed by boron trifluoride etherate at 100°C.
Ring Expansion: High-temperature conditions (up to 500°C) can lead to ring expansion and the formation of different isomers.
Major Products
The major products formed from these reactions include exo-tricyclo[3.3.1.0~2,4~]non-6-ene and other isomers resulting from ring expansion .
Wissenschaftliche Forschungsanwendungen
3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane has several scientific research applications:
Wirkmechanismus
The mechanism of action for 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane in biological systems is not fully understood. its structure suggests that it may interact with microbial cell membranes, leading to disruption and antibacterial effects . Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Exo-exo-tetracyclo[3.3.1.0~2,4~.0~6,8~]nonane: A precursor in the synthesis of 3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane.
Tricyclo[3.3.1.0~2,4~]non-6-ene: An isomer formed through ring expansion reactions.
Uniqueness
This compound is unique due to its complex polycyclic structure and the specific conditions required for its synthesis.
Eigenschaften
CAS-Nummer |
24977-55-7 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
3-oxatetracyclo[3.3.1.02,4.06,8]nonane |
InChI |
InChI=1S/C8H10O/c1-3-4(1)6-2-5(3)7-8(6)9-7/h3-8H,1-2H2 |
InChI-Schlüssel |
XVXAJTJNQBNBDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3CC2C4C3O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)






![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)


